molecular formula C20H24N2O4S B2973041 N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide CAS No. 926032-07-7

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B2973041
CAS No.: 926032-07-7
M. Wt: 388.48
InChI Key: CPMREMNMQMNABX-UHFFFAOYSA-N
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Description

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide is a sulfonamide derivative featuring a benzo[f][1,4]oxazepine scaffold. The core structure consists of a seven-membered oxazepine ring fused to a benzene moiety, with a 4-ethyl substituent and a 5-oxo group. At the 7-position of the benzoxazepine ring, a 2,4,6-trimethylbenzenesulfonamide group is attached. This compound’s molecular formula is inferred to be C₂₀H₂₃N₂O₄S, with a calculated molecular weight of 387.5 g/mol.

Properties

IUPAC Name

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-5-22-8-9-26-18-7-6-16(12-17(18)20(22)23)21-27(24,25)19-14(3)10-13(2)11-15(19)4/h6-7,10-12,21H,5,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMREMNMQMNABX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with two structurally related analogs from chemical databases.

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide (Target) Not Provided C₂₀H₂₃N₂O₄S 387.5* 2,4,6-Trimethylbenzenesulfonamide
4-Ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide 922553-62-6 C₁₉H₂₂N₂O₅S 390.5 4-Ethoxybenzenesulfonamide
N-(4-(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide 922008-01-3 C₂₁H₂₅N₃O₅S 431.5 4-(Isobutyramide)phenylsulfonamide

*Calculated based on structural analysis.

Key Observations:

Structural Variations: Target Compound: The 2,4,6-trimethylbenzenesulfonamide group introduces steric bulk and lipophilicity due to the three methyl groups. 4-Ethoxy Analog : The ethoxy group (–OCH₂CH₃) at the 4-position of the benzenesulfonamide introduces moderate polarity, balancing lipophilicity and solubility.

Molecular Weight and Complexity :

  • The target compound has the lowest molecular weight (387.5 g/mol), while the isobutyramide analog is the heaviest (431.5 g/mol), reflecting the addition of an amide functional group and extended alkyl chain.

Functional Group Impact :

  • Lipophilicity : The target’s trimethylbenzenesulfonamide likely increases membrane permeability compared to the ethoxy and isobutyramide analogs.
  • Solubility : The ethoxy analog may exhibit better solubility in polar solvents than the target, while the isobutyramide analog could show intermediate solubility due to its amide group.

Synthetic Accessibility: The trimethyl substitution pattern in the target compound may complicate regioselective synthesis compared to the mono-substituted ethoxy and isobutyramide analogs.

Research Implications:

While the provided evidence lacks experimental data (e.g., bioactivity, solubility), structural comparisons suggest that substituent modifications significantly alter physicochemical properties. For instance, the target’s trimethylbenzenesulfonamide group could favor interactions with hydrophobic protein pockets, whereas the isobutyramide analog might engage in hydrogen bonding with targets. Further studies using crystallographic methods (e.g., SHELX ) could elucidate conformational differences impacting binding affinities.

Biological Activity

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide is a synthetic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Structural Overview

The compound features a complex structure characterized by:

  • A benzo-fused oxazepine ring .
  • A sulfonamide functional group .
  • An ethyl substituent that enhances its pharmacological properties.

Molecular Characteristics

PropertyValue
Molecular FormulaC20H24N2O4S
Molecular Weight388.5 g/mol
CAS Number922062-46-2

Research indicates that compounds with similar structures can:

  • Induce differentiation in acute myeloid leukemia (AML) cells.
  • Modulate immune responses by upregulating CD11b expression in specific cell lines, suggesting potential applications in cancer therapy and immunomodulation.

Anticancer Properties

Preliminary studies have shown that this compound exhibits promising activity against various cancer cell lines. The structural features of the compound contribute to its effectiveness as a potential anticancer agent.

Immunomodulatory Effects

The compound's ability to influence immune cell behavior highlights its potential use in treating autoimmune diseases or enhancing immune responses against tumors. Further studies are needed to elucidate the specific pathways involved.

Study 1: Anticancer Activity in AML

In a study focused on AML, researchers found that the compound significantly increased differentiation markers in treated cells. This suggests that it may promote the maturation of leukemic cells into more differentiated forms, potentially improving patient outcomes.

Study 2: Immune Modulation

Another investigation demonstrated that treatment with this compound led to enhanced CD11b expression in monocytes. This finding indicates a role in activating immune responses, which could be beneficial in therapeutic contexts where immune activation is desirable.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(4-Ethyl-5-oxo-benzoxazepin)Benzoxazepine coreKinase inhibition
N-(5-Methyl-2,3-dihydrobenzoxazepin)Similar oxazepine corePotential anticancer activity
N-(4-Ethylbenzamide)Ethyl substitutionVaried biological interactions

These comparisons highlight how specific structural modifications can influence biological activity and therapeutic potential.

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